molecular formula C21H42N2O3 B12586524 hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid CAS No. 645388-72-3

hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B12586524
CAS No.: 645388-72-3
M. Wt: 370.6 g/mol
InChI Key: BWUAZQHFPVLYDV-HVDRVSQOSA-N
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Description

Hexadecan-1-amine (C₁₆H₃₃NH₂), also known as cetylamine, is a long-chain aliphatic primary amine. It is widely utilized as a surfactant, emulsifier, and intermediate in organic synthesis due to its hydrophobic alkyl chain and hydrophilic amine group. Its applications span pharmaceuticals, agrochemicals, and nanomaterials, where its amphiphilic nature facilitates micelle formation and surface modification .

(2S)-5-Oxopyrrolidine-2-carboxylic acid (C₅H₇NO₃), commonly termed L-pyroglutamic acid, is a cyclic non-proteinogenic amino acid derived from the intramolecular cyclization of L-glutamic acid or L-glutamine. It is a key metabolite in the γ-glutamyl cycle and is associated with cellular glutathione metabolism. Industrially, it serves as a chiral building block in drug synthesis and as a stabilizer in protein formulations .

Properties

CAS No.

645388-72-3

Molecular Formula

C21H42N2O3

Molecular Weight

370.6 g/mol

IUPAC Name

hexadecan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H35N.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;7-4-2-1-3(6-4)5(8)9/h2-17H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

BWUAZQHFPVLYDV-HVDRVSQOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCN.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecan-1-amine can be synthesized through the reduction of hexadecanenitrile using hydrogen in the presence of a catalyst such as Raney nickel. The reaction is typically carried out at elevated temperatures and pressures. Another method involves the reaction of hexadecyl bromide with ammonia, followed by hydrolysis to yield hexadecan-1-amine.

Industrial Production Methods

Industrial production of hexadecan-1-amine often involves the hydrogenation of hexadecanenitrile. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Hexadecan-1-amine undergoes various chemical reactions, including:

    Oxidation: Hexadecan-1-amine can be oxidized to hexadecanal using oxidizing agents such as potassium permanganate.

    Reduction: It can be reduced to hexadecane using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Hexadecanal

    Reduction: Hexadecane

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of hexadecan-1-amine and derivatives of (2S)-5-oxopyrrolidine-2-carboxylic acid. The following table summarizes key findings regarding their anticancer activity:

CompoundCell LineViability (%)IC50 (µM)Mechanism of Action
Hexadecan-1-amine; (2S)-5-oxopyrrolidine-2-carboxylic acidA549 (lung adenocarcinoma)78–86% post-treatment viability at 100 µMNot specifiedInduction of apoptosis
Compound with 4-dimethylamino phenyl substitutionA54966% viability at 100 µMNot specifiedEnhanced cytotoxicity
Compound with 4-chlorophenyl substitutionA54964% viability at 100 µMNot specifiedEnhanced cytotoxicity

In a study involving the A549 cell line, various derivatives exhibited structure-dependent anticancer activity. Compounds with specific substitutions on the phenyl ring showed significantly reduced cell viability, indicating their potential as effective anticancer agents .

Antimicrobial Applications

The antimicrobial properties of hexadecan-1-amine and its derivatives have been extensively studied. The following table outlines the antimicrobial activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)Activity Type
Hexadecan-1-amine; (2S)-5-oxopyrrolidine derivativesMethicillin-resistant Staphylococcus aureusMIC < 16 µg/mLBactericidal
Novel derivatives with hydrazone moietyKlebsiella pneumoniae, E. coliMIC < 32 µg/mLBactericidal
Compound with thienyl fragmentCandida aurisMIC 16 µg/mLFungicidal

These studies indicate promising activity against multidrug-resistant pathogens, including Gram-positive bacteria and fungi. For instance, derivatives with hydrazone structures demonstrated significant efficacy against vancomycin-intermediate strains of Staphylococcus aureus and drug-resistant fungal strains such as Candida auris .

Case Studies

Recent investigations into the applications of these compounds have yielded valuable insights:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives on A549 lung adenocarcinoma cells. The results indicated that specific structural modifications significantly enhanced anticancer activity, suggesting a pathway for developing new therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of hexadecan-1-amine derivatives revealed strong bactericidal activity against resistant strains of Staphylococcus aureus and other pathogens. These findings support the potential use of these compounds in developing new antimicrobial therapies .

Mechanism of Action

Hexadecan-1-amine

Hexadecan-1-amine interacts with cell membranes, altering their fluidity and permeability. It can also act as a surfactant, reducing surface tension and stabilizing emulsions. The compound may exert antimicrobial effects by disrupting microbial cell membranes.

(2S)-5-oxopyrrolidine-2-carboxylic acid

(2S)-5-oxopyrrolidine-2-carboxylic acid is involved in the regulation of the glutamate cycle in the brain. It acts as a precursor to glutamate and gamma-aminobutyric acid (GABA), two important neurotransmitters. The compound may exert neuroprotective effects by modulating glutamate levels and preventing excitotoxicity.

Comparison with Similar Compounds

Table 1: Comparison of Pyroglutamic Acid Derivatives

Compound Name Substituent/Modification Key Properties/Applications References
(2S)-5-Oxopyrrolidine-2-carboxylic acid None (parent compound) Metabolic intermediate; chiral synthon
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl group at N1 Enhanced lipophilicity; synthetic intermediate
(2S)-1-(2-Naphthylmethyl)-5-oxopyrrolidine-2-carboxylic acid 2-Naphthylmethyl at N1 Improved crystallinity; drug formulation
Arginine pyroglutamate Salt with L-arginine Dietary supplement for muscle growth

Key Insights :

  • Substituent Effects : N1-substitution (e.g., methyl or aryl groups) increases steric bulk and alters solubility. For example, 1-methyl derivatives exhibit higher lipophilicity, making them suitable for lipid-based drug delivery .
  • Biological Relevance : Unmodified pyroglutamic acid is critical in metabolic disorders like 5-oxoprolinuria, where its accumulation indicates glutathione synthetase deficiency .
  • Pharmaceutical Utility : Derivatives like (2S)-1-substituted-5-oxopyrrolidine-2-carboxylic acids are used in solid dispersions to enhance drug solubility and stability, as seen in patent formulations .

Hexadecan-1-amine and Aliphatic Amine Analogues

Table 2: Comparison of Aliphatic Amines

Compound Name Chain Length (Carbon Atoms) Melting Point (°C) Key Applications References
Hexadecan-1-amine 16 46–48 Surfactant; nanoparticle synthesis General Knowledge
Tetradecan-1-amine 14 38–40 Corrosion inhibitor; softer micelles General Knowledge
Octadecan-1-amine 18 52–54 Lubricant additive; thicker films General Knowledge

Key Insights :

  • Chain Length Effects : Longer alkyl chains (e.g., octadecan-1-amine) increase melting points and hydrophobicity, favoring applications in lubricants and waterproof coatings. Shorter chains (e.g., tetradecan-1-amine) improve solubility in polar solvents .

Comparative Analysis of Combined Formulations

  • Amidation Reactions : Pyroglutamic acid’s carboxylic acid group can react with aliphatic amines (like hexadecan-1-amine) to form amides, a common strategy in drug conjugate synthesis .
  • Co-Formulation Stability : In patented solid dispersions, pyroglutamic acid acts as a counterion to improve the crystallinity and bioavailability of hydrophobic drugs, a role hexadecan-1-amine could mimic via micellar encapsulation .

Biological Activity

Hexadecan-1-amine; (2S)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the current understanding of its biological activity, focusing on its anticancer and antimicrobial properties, while also presenting relevant data and case studies.

Chemical Structure and Properties

Hexadecan-1-amine, also known as cetylamine, is a long-chain fatty amine, while (2S)-5-oxopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine with notable pharmacological properties. The combination of these two components may enhance the biological efficacy of the compound through synergistic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including those related to hexadecan-1-amine. The following table summarizes key findings regarding their anticancer activity:

CompoundCell LineViability (%)IC50 (µM)Mechanism of Action
Hexadecan-1-amine; (2S)-5-oxopyrrolidine-2-carboxylic acidA549 (lung adenocarcinoma)78–86% post-treatment viability at 100 µMNot specifiedInduction of apoptosis
Compound with 4-dimethylamino phenyl substitutionA54966% viability at 100 µMNot specifiedEnhanced cytotoxicity
Compound with 4-chlorophenyl substitutionA54964% viability at 100 µMNot specifiedEnhanced cytotoxicity

In a study conducted using the A549 cell line, various derivatives exhibited structure-dependent anticancer activity. Notably, compounds with specific substitutions on the phenyl ring showed significantly reduced cell viability, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial properties of hexadecan-1-amine; (2S)-5-oxopyrrolidine-2-carboxylic acid derivatives have also been explored extensively. The following table outlines the antimicrobial activity against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)Activity Type
Hexadecan-1-amine; (2S)-5-oxopyrrolidine derivativesMethicillin-resistant Staphylococcus aureusMIC < 16 µg/mLBactericidal
Novel derivatives with hydrazone moietyKlebsiella pneumoniae, E. coliMIC < 32 µg/mLBactericidal
Compound with thienyl fragmentCandida aurisMIC 16 µg/mLFungicidal

The studies indicate that these compounds exhibit promising activity against multidrug-resistant pathogens, including Gram-positive bacteria and fungi. For instance, derivatives with hydrazone structures demonstrated significant efficacy against vancomycin-intermediate strains of S. aureus and drug-resistant fungal strains such as C. auris and A. fumigatus .

Case Studies and Research Findings

  • Anticancer Study : A recent investigation assessed the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells. The results demonstrated that compounds with specific functional groups significantly enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic window .
  • Antimicrobial Resistance : Another study focused on addressing antimicrobial resistance through novel 5-oxopyrrolidine derivatives. The findings revealed that certain compounds exhibited potent activity against resistant strains, emphasizing their potential as new therapeutic agents in combating infections caused by resistant pathogens .

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